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The homologous transcriptional coactivators, CREB-binding protein (CBP) and p300, are

crucial regulators of gene expression and other cellular processes through their intrinsic

histone acetyltransferase (HAT) activity. They acetylate a wide array of histone and non-histone

protein substrates, influencing chromatin structure, protein activity, and signal transduction. The

identification and validation of novel p300/CBP substrates are paramount for understanding

their roles in health and disease and for the development of targeted therapeutics. This guide

provides a comparative overview of key in vivo techniques for validating these substrates,

complete with experimental protocols and supporting data.

Comparison of In Vivo Validation Techniques
The validation of a protein as a bona fide substrate of p300/CBP in a cellular context requires

rigorous experimental approaches. Below is a comparison of three widely used techniques: Co-

Immunoprecipitation (Co-IP), Chromatin Immunoprecipitation followed by Sequencing (ChIP-

seq), and Quantitative Mass Spectrometry.
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Technique Principle Strengths Limitations
Typical

Throughput

Co-

Immunoprecipitat

ion (Co-IP)

Detects in vivo

protein-protein

interactions. An

antibody to a

protein of interest

(e.g., p300/CBP)

is used to pull

down its binding

partners from a

cell lysate.

Relatively

straightforward

and widely

accessible.

Provides direct

evidence of

interaction within

a cellular

context.

Does not directly

prove substrate

acetylation.

Interactions can

be indirect (part

of a larger

complex). Prone

to false positives

and negatives.

Low to medium

Chromatin

Immunoprecipitat

ion (ChIP-seq)

Identifies the

genomic regions

where a protein

of interest (e.g.,

p300/CBP)

binds. Can be

coupled with

antibodies

against specific

histone

acetylation

marks.

Genome-wide

identification of

p300/CBP

recruitment sites.

Can correlate

p300/CBP

binding with

specific histone

acetylation

marks (e.g.,

H3K27ac).

Does not identify

non-histone

substrates.

Provides

correlational

rather than direct

evidence of

enzymatic

activity on

histones at a

specific locus.

High
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Quantitative

Mass

Spectrometry

Identifies and

quantifies post-

translational

modifications,

including

acetylation, on a

proteome-wide

scale. Often uses

stable isotope

labeling (SILAC)

or label-free

methods.

Unbiased,

proteome-wide

identification of

acetylation sites.

Can provide

quantitative

information on

changes in

acetylation upon

p300/CBP

perturbation. Can

identify both

histone and non-

histone

substrates.[1]

Technically

demanding and

requires

specialized

equipment. Does

not directly prove

that p300/CBP is

the responsible

acetyltransferase

without additional

experiments

(e.g., using

inhibitors or

knockouts).

High

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for p300/CBP
Interaction
This protocol describes the immunoprecipitation of a target protein to identify its interaction with

p300 or CBP in vivo.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Antibody against p300 or CBP

Antibody against the putative substrate protein

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
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SDS-PAGE gels and Western blotting reagents

Procedure:

Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer for 30 minutes on

ice.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris. Transfer the supernatant to a new tube.

Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle

rotation to reduce non-specific binding.

Immunoprecipitation: Remove the beads by centrifugation or with a magnetic rack. Add the

primary antibody (anti-p300/CBP or anti-substrate) to the pre-cleared lysate and incubate

overnight at 4°C with gentle rotation.

Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4

hours at 4°C to capture the antibody-protein complexes.

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold

wash buffer.

Elution: Elute the bound proteins from the beads using elution buffer.

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using

antibodies against p300/CBP and the putative substrate.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify genomic regions

acetylated by p300/CBP.

Materials:

Formaldehyde for cross-linking
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Glycine to quench cross-linking

Cell lysis and nuclear lysis buffers

Sonicator or micrococcal nuclease for chromatin fragmentation

Antibody against H3K27ac (a common mark of p300/CBP activity) or against p300/CBP itself

Protein A/G magnetic beads

Wash buffers with increasing stringency

Elution buffer

Proteinase K and RNase A

DNA purification kit

Reagents for library preparation for next-generation sequencing

Procedure:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the

reaction with glycine.

Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Lyse the nuclei to

release chromatin.

Chromatin Fragmentation: Shear the chromatin to an average size of 200-600 bp using

sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac or

p300/CBP overnight at 4°C.

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin

complexes.
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Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to

remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by heating in the presence of a high salt concentration.

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a

DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling

algorithms to identify enriched regions.

Quantitative Mass Spectrometry for Acetylome Analysis
This protocol provides a general workflow for the quantitative analysis of protein acetylation

using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

Materials:

SILAC-compatible cell culture medium and dialyzed fetal bovine serum

"Heavy" and "light" isotopes of arginine and lysine

Cell lysis buffer with deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

Trypsin for protein digestion

Materials for peptide fractionation (e.g., strong cation exchange or high pH reversed-phase

chromatography)

Antibody-based acetyl-lysine peptide enrichment kit

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:
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SILAC Labeling: Culture two cell populations in parallel: one in "light" medium and the other

in "heavy" medium containing heavy isotopes of arginine and lysine.

Perturbation: Treat one cell population with a p300/CBP inhibitor or use a

knockout/knockdown cell line, while the other serves as a control.

Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both

cell populations. Lyse the cells and digest the proteins into peptides using trypsin.

Peptide Fractionation: Fractionate the peptide mixture to reduce complexity.

Acetyl-peptide Enrichment: Use an antibody that specifically recognizes acetylated lysine

residues to enrich for acetylated peptides.

LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

Data Analysis: Use specialized software to identify the acetylated peptides and quantify the

relative abundance of "heavy" and "light" forms, which reflects the change in acetylation

upon p300/CBP perturbation.

Quantitative Data Presentation
Table 1: Comparison of p300 and CBP Histone H3
Acetylation Specificity in vitro
The following table summarizes the kinetic parameters for the acetylation of different lysine

residues on histone H3 by p300 and CBP, highlighting their distinct substrate preferences. Data

is derived from in vitro studies and indicates that while both enzymes can acetylate the same

residues, their efficiencies differ significantly.
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Substrate Enzyme kcat (s-1) Km (μM)
kcat/Km (M-1s-
1)

H3K14 p300 0.022 2.5 8,800

CBP 0.013 2.9 4,560

H3K18 p300 0.015 1.8 8,333

CBP 0.054 3.6 14,990

H3K23 p300 0.009 3.0 3,000

CBP 0.021 7.5 2,840

Data adapted from a study on the differential specificity of p300 and CBP.[2]

Table 2: Selected Non-Histone Substrates of p300/CBP
This table lists some of the well-validated non-histone substrates of p300/CBP and their

associated biological functions.

Substrate Function Key Cellular Processes

p53 Tumor suppressor
Cell cycle arrest, apoptosis,

DNA repair[3]

STAT3 Transcription factor
Cytokine signaling, cell growth,

apoptosis[4]

β-catenin Transcriptional coactivator
Wnt signaling pathway, cell

fate determination[5]

CREB Transcription factor
cAMP signaling, learning and

memory, gluconeogenesis

HIF1α Transcription factor
Hypoxia response,

angiogenesis

Autophagy-related proteins

(e.g., ATG5, ATG7, LC3)
Core autophagy machinery

Autophagy, cellular

homeostasis
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Caption: Overview of a generic p300/CBP signaling pathway.
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Caption: Experimental workflow for in vivo validation of p300/CBP substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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